Omidenepag
Description
Contextualization of Glaucoma and Ocular Hypertension Management
Glaucoma and ocular hypertension (OHT) necessitate tailored treatment strategies primarily focused on reducing IOP. frontiersin.orgmayoclinic.orgwashingtoneye.com Elevated IOP is a significant risk factor for glaucomatous field loss, with higher pressure levels increasing the likelihood of optic nerve damage and visual field loss. drugbank.com Current treatment options aim to either decrease aqueous humor production or increase its outflow. frontiersin.org
Evolution of Intraocular Pressure Lowering Agents and Therapeutic Gaps
The armamentarium of ocular hypotensive agents has evolved significantly, including classes such as prostaglandin (B15479496) analogs, beta-blockers, alpha agonists, and carbonic anhydrase inhibitors. frontiersin.orgnih.gov Prostaglandin F2α (FP) receptor agonists, such as latanoprost (B1674536) and bimatoprost, are often considered first-line therapy due to their potent IOP-lowering effects, primarily by increasing uveoscleral outflow. mayoclinic.orgdovepress.comnih.govmdpi.com However, not all patients achieve adequate IOP reduction with existing therapies, and some experience side effects, highlighting therapeutic gaps and the need for new agents with different mechanisms of action. dovepress.comdrugbank.comdelveinsight.com Issues like patient adherence due to side effects and the need for more effective options for non-/poor responders to current treatments represent ongoing challenges in glaucoma management. dovepress.comdelveinsight.combmj.comophthalmologytimes.comnih.govnavitaslifesciences.com
Emergence of Omidenepag as a Novel Ocular Hypotensive Agent
This compound has emerged as a novel topical ocular hypotensive agent. dovepress.comnih.gov Unlike prostaglandin analogs that target the FP receptor, this compound is a non-prostaglandin, selective E-prostanoid subtype 2 (EP2) receptor agonist. dovepress.comnih.goveyewiki.orgmedkoo.comdovepress.com This distinct mechanism of action offers a new approach to lowering IOP. dovepress.comnih.govdrugbank.com this compound isopropyl ophthalmic solution 0.002% (Eybelis/Omlonti) was first introduced in Japan in 2018 and later approved in other regions, including the United States in 2022. dovepress.comdrugbank.comeyewiki.orgmedkoo.comdrugcentral.orgguidetoimmunopharmacology.org
Prodrug Concept: this compound Isopropyl to this compound
This compound is administered as a prodrug, this compound isopropyl. dovepress.comnih.govdrugbank.comeyewiki.orgmedkoo.comdovepress.comdrugcentral.orgwikipedia.orgdrughunter.comnih.gov Upon topical instillation and during corneal penetration, this compound isopropyl is rapidly hydrolyzed to its active metabolite, this compound, by carboxylesterase-1 in the eye. dovepress.comdrugbank.comdovepress.comdrugcentral.orgdrughunter.comnih.govmims.com This conversion is crucial for the molecule to exert its pharmacological effect. dovepress.comdrugbank.comdovepress.comdrugcentral.orgdrughunter.comnih.gov this compound, the active form, selectively binds to and activates the EP2 receptor. dovepress.comnih.govdrugbank.comeyewiki.orgmedkoo.comdovepress.comguidetopharmacology.orgmims.comguidetoimmunopharmacology.org
Detailed research findings have clarified the pharmacodynamic properties of this compound. dovepress.com this compound demonstrates high affinity for the EP2 receptor with a Ki of 3.6 nM and potent agonistic activity with an EC50 of 8.3 nM. drugbank.commims.com It shows no significant binding activity at other prostaglandin receptors, such as EP1 or FP receptors. drugbank.comdovepress.com
Studies in monkeys with laser-induced ocular hypertension have investigated the mechanism of IOP lowering by this compound isopropyl. mims.com These studies, using fluorophotometry, showed that once-daily administration of 0.002% this compound isopropyl ophthalmic solution resulted in significant increases in outflow facility (considered to be via the trabecular outflow pathway) and uveoscleral outflow, with no observed change in aqueous humor production. mims.com This indicates that this compound lowers IOP by enhancing aqueous humor outflow through both the conventional trabecular and uveoscleral pathways via EP2 receptor stimulation. dovepress.comdrugbank.comdrugcentral.orgnih.govmims.com The stimulation of EP2 receptors is thought to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to relaxation of tissues in the ciliary muscle and trabecular meshwork. drugbank.com
Clinical studies have evaluated the efficacy of this compound isopropyl in reducing IOP in patients with primary open-angle glaucoma or ocular hypertension. Phase II dose-finding studies identified 0.002% as the optimal concentration for further investigation. scilit.com These studies demonstrated dose-dependent IOP-lowering effects with this compound isopropyl concentrations from 0.0003% to 0.002%. scilit.com this compound isopropyl 0.002% and 0.0025% showed clinically relevant mean diurnal IOP reductions from baseline that were comparable to latanoprost and superior to placebo. scilit.com Maximum reductions were observed within the first week and stable IOP-lowering effects were maintained for up to 3 months. scilit.com
The AYAME study, a comparison of OMDI 0.002% and latanoprost 0.005% once daily, found OMDI to be non-inferior to latanoprost in reducing IOP in patients with POAG or OHT. eyewiki.orgdovepress.com In the OMDI group of the AYAME study, mean IOP was significantly reduced from 23.78 ± 1.73 mmHg at baseline to 17.81 ± 2.41 mmHg at week 4. eyewiki.org The PEONY trial, a Phase III study in Asian subjects, also demonstrated that OMDI 0.002% safely and effectively reduced IOP, with mean diurnal IOP reduction at Month 3 non-inferior to latanoprost 0.005%. dovepress.com Mean diurnal IOP reductions after 3 months were 7.1 mmHg (28.8%) with OMDI and 7.8 mmHg (31.3%) with latanoprost. dovepress.com
A retrospective study evaluating OMDI in 54 eyes with normal-tension glaucoma (NTG) reported a significant IOP reduction from a mean of 15.7 mmHg at baseline to 12.0 mmHg after 4 months (P<0.0001). eyewiki.org Another multicenter retrospective study involving 827 patients with POAG and secondary glaucoma showed a mean IOP reduction of –2.5 ± 2.9 mmHg after 12 weeks of treatment with OMDI. eyewiki.org OMDI has also shown potential effectiveness in patients who were low or non-responders to latanoprost. dovepress.comnih.goveyewiki.org
Table 1: Summary of IOP Reduction in Selected Studies
| Study Type | Patient Population | Baseline Mean IOP (mmHg) | IOP After Treatment (mmHg) | IOP Reduction (mmHg) | Duration | Source |
| Retrospective | Normal-tension glaucoma (NTG) | 15.7 | 12.0 | 3.7 | 4 months | eyewiki.org |
| Multicenter Retrospective | POAG and Secondary Glaucoma | Not specified | Not specified | -2.5 ± 2.9 | 12 weeks | eyewiki.org |
| Phase III (AYAME) | POAG or OHT | 23.78 ± 1.73 | 17.81 ± 2.41 | 5.97 | 4 weeks | eyewiki.org |
| Phase III (PEONY) | Asian OAG/OHT | Not specified | Not specified | 7.1 (28.8%) | 3 months | dovepress.com |
| Phase III (PEONY) | Asian OAG/OHT | Not specified | Not specified | 7.8 (31.3%) (Latanoprost) | 3 months | dovepress.com |
| Prospective | Untreated POAG or OHT | Not specified | Not specified | -3.4 ± 3.9 | 4 weeks | eyewiki.org |
| Phase II (Dose-finding) | POAG or OHT (0.002% OMDI) | 24.8 | 17.4 | 7.4 | 4 weeks | dovepress.com |
| Phase II (Dose-finding) | POAG or OHT (0.002% OMDI) | 25.4 | 19.9 | 5.5 | 3 months | dovepress.com |
Note: Some studies reported mean reduction, while others reported mean IOP after treatment.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[6-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]pyridin-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c30-23(31)15-25-22-6-1-4-19(27-22)17-28(34(32,33)21-5-2-11-24-14-21)16-18-7-9-20(10-8-18)29-13-3-12-26-29/h1-14H,15-17H2,(H,25,27)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGSTSNEOJUIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187451-41-7 | |
| Record name | Omidenepag [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187451417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OMIDENEPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z95F9F9LU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Omidenepag
Prostanoid Receptor System in Ocular Tissues
Prostanoid receptors are G protein-coupled receptors that mediate the diverse effects of prostaglandins. In ocular tissues, these receptors play a significant role in regulating intraocular pressure (IOP) by influencing the dynamics of aqueous humor outflow. iu.eduekjo.org The main prostanoids involved in ocular physiology are prostaglandin (B15479496) E2 (PGE2) and prostaglandin F2α (PGF2α), which exert their effects by binding to specific receptor subtypes. dovepress.comiu.eduekjo.org
E-Prostanoid (EP) Receptor Subtypes (EP1, EP2, EP3, EP4)
Prostaglandin E2 (PGE2) signals through four distinct EP receptor subtypes: EP1, EP2, EP3, and EP4. ekjo.orgarvojournals.org These receptors are distributed throughout various ocular tissues, including the trabecular meshwork (TM) and ciliary body, which are crucial structures involved in aqueous humor outflow. researchgate.netekjo.orgarvojournals.orgdrugbank.comresearchgate.net The specific distribution and functional roles of each EP subtype in ocular tissues contribute to the complex regulation of IOP. ekjo.orgarvojournals.org
F-Prostanoid (FP) Receptor and its Ocular Role
The F-prostanoid (FP) receptor is the primary target of prostaglandin F2α (PGF2α) and its synthetic analogs, which are widely used to lower IOP. dovepress.comiu.eduekjo.org FP receptors are predominantly located in the uveoscleral outflow pathway tissues, such as the iris, ciliary body, and sclera. iu.edutandfonline.com Activation of FP receptors is understood to primarily enhance uveoscleral outflow, mediated in part by remodeling of the extracellular matrix through the upregulation of matrix metalloproteinases (MMPs). iu.edutandfonline.com
Selective EP2 Receptor Agonism of Omidenepag
This compound distinguishes itself from other prostanoid-targeting drugs by its selective agonism of the EP2 receptor. eyewiki.orgdovepress.comnih.govnih.goviu.eduresearchgate.net While this compound isopropyl is the administered prodrug, it is rapidly hydrolyzed in the eye, primarily in the cornea, to its pharmacologically active form, this compound. eyewiki.orgdovepress.comnih.goviu.edunih.govnih.gov The active metabolite, this compound, is responsible for the observed pharmacological effects. eyewiki.orgdovepress.comnih.goviu.edunih.govnih.gov
Binding Affinity and Agonistic Activity at Human Recombinant EP2 Receptors
Studies utilizing human recombinant prostanoid receptors have demonstrated that this compound exhibits strong selective binding affinity for the EP2 receptor. eyewiki.orgdovepress.comnih.goviu.eduresearchgate.netarvojournals.orgdrugbank.comsci-hub.se The reported binding affinity (Ki) of this compound for the human recombinant EP2 receptor is 3.6 nM. eyewiki.orgnih.goviu.eduresearchgate.netdrugbank.comsci-hub.senih.gov Furthermore, this compound shows high agonistic activity at the EP2 receptor, with an reported EC50 value of 8.3 nM. eyewiki.orgnih.goviu.eduresearchgate.netarvojournals.orgdrugbank.comsci-hub.se The prodrug, this compound isopropyl, shows weak or no binding affinity to prostanoid receptors, including EP1, EP2, and FP. nih.govresearchgate.netarvojournals.orgdrugbank.comsci-hub.semedchemexpress.com
Table 1: Binding Affinity and Agonistic Activity of this compound at Human Recombinant EP2 Receptors
| Compound | Target Receptor | Binding Affinity (Ki) | Agonistic Activity (EC50) |
| This compound | Human EP2 | 3.6 nM | 8.3 nM |
Data compiled from sources eyewiki.orgnih.goviu.eduresearchgate.netarvojournals.orgdrugbank.comsci-hub.senih.gov.
Absence of Significant Activity at Other Prostanoid Receptors (EP1, FP)
A key characteristic of this compound is its lack of significant activity at other prostanoid receptors, particularly EP1 and FP. eyewiki.orgnih.goviu.eduresearchgate.netarvojournals.orgdrugbank.comsci-hub.se In vitro studies have shown that this compound has no detectable effects on EP1 or FP receptors. eyewiki.orgnih.govresearchgate.netarvojournals.orgdrugbank.comsci-hub.se this compound isopropyl also shows weak or no affinity for these receptors. nih.govresearchgate.netarvojournals.orgdrugbank.comsci-hub.semedchemexpress.com This selectivity for the EP2 receptor differentiates this compound from currently available prostaglandin analogs that primarily target the FP receptor. eyewiki.orgdovepress.comnih.goviu.edutandfonline.com
Table 2: Activity Profile of this compound at Selected Prostanoid Receptors
| Compound | Receptor | Binding Affinity (Ki) | Agonistic Activity (EC50) |
| This compound | EP1 | No detectable effect | No detectable effect |
| This compound | EP2 | 3.6 nM | 8.3 nM |
| This compound | FP | No detectable effect | No detectable effect |
Data compiled from sources eyewiki.orgnih.govresearchgate.netarvojournals.orgdrugbank.comsci-hub.se.
Intracellular Signaling Cascades Mediated by EP2 Receptor Activation
The EP2 receptor is known to be a Gs-coupled transmembrane receptor. eyewiki.orgdovepress.comnih.gov Activation of EP2 receptors by agonists like this compound leads to the stimulation of Gs proteins. eyewiki.orgdovepress.comnih.govresearchgate.netnih.gov This, in turn, results in an increase in intracellular levels of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP). eyewiki.orgdovepress.comnih.govresearchgate.netdrugbank.comresearchgate.netnih.govnih.gov Elevated cAMP levels initiate various downstream signaling cascades within ocular tissues such as the ciliary body and trabecular meshwork. eyewiki.orgdovepress.comnih.govdrugbank.comresearchgate.net These signaling events are thought to contribute to the relaxation of tissues in the ciliary muscle and trabecular meshwork, ultimately facilitating increased aqueous humor outflow through both the trabecular and uveoscleral pathways. eyewiki.orgdovepress.comnih.goviu.edudrugbank.comresearchgate.nettandfonline.comnih.govresearchgate.net
Table 3: Intracellular Signaling Mediated by EP2 Receptor Activation
| Receptor | G Protein Coupling | Key Intracellular Messenger | Downstream Effects (in Ocular Tissues) |
| EP2 | Gs | Increase in intracellular cAMP | Relaxation of ciliary muscle and trabecular meshwork tissues |
Data compiled from sources eyewiki.orgdovepress.comnih.govresearchgate.netdrugbank.comresearchgate.netnih.govnih.gov.
Gs-Protein Coupling and Adenosine 3',5-cyclic Monophosphate (cAMP) Elevation
The EP2 receptor is known to be a Gs-protein coupled receptor. eyewiki.orgnih.gov Upon activation by this compound, the EP2 receptor stimulates the Gs protein, leading to the activation of adenylyl cyclase. eyewiki.orgnih.gov This activation results in an increase in the intracellular concentration of cyclic adenosine 3',5-monophosphate (cAMP). drugbank.comeyewiki.orgnih.gov Elevated levels of cAMP within the cells of the ciliary muscle and trabecular meshwork are understood to play a significant role in facilitating aqueous humor outflow. drugbank.compatsnap.comeyewiki.org
Other Downstream Signaling Pathways and Cellular Responses
Beyond the primary Gs-protein/cAMP pathway, the activation of EP2 receptors by this compound can influence other downstream signaling cascades and cellular responses in ocular tissues. While the exact comprehensive network of these pathways is still being elucidated, research indicates that increased cAMP levels can lead to the relaxation of tissues in the ciliary muscle and trabecular meshwork. drugbank.compatsnap.com This relaxation is thought to contribute to enhanced aqueous humor drainage. Studies using human trabecular meshwork cells, monkey Schlemm's canal endothelial cells, and porcine ciliary muscle have shown that this compound's effect on the conventional outflow pathway involves increasing outflow facility through the modulation of trabecular meshwork cell fibrosis and Schlemm's canal endothelial cell permeability. dovepress.comnih.gov Furthermore, research into the neuroprotective effects of this compound in the context of excitotoxic retinal ganglion cell death has explored the involvement of cAMP downstream signaling through protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac) pathways, highlighting the broader cellular impact of EP2 receptor activation. nih.gov
Differential Molecular Mechanisms Compared to Prostaglandin F2α Analogs
This compound's mechanism of action presents key differences when compared to prostaglandin F2α (PGF2α) analogs, which are widely used in glaucoma treatment. dovepress.compatsnap.com These differences primarily lie in their distinct receptor targets and the subsequent signaling pathways and effects on aqueous humor outflow. patsnap.comdovepress.comescrs.org
Distinct Receptor Targeting and Signaling Pathways
Prostaglandin F2α analogs, such as latanoprost (B1674536), primarily target and activate the FP receptor. dovepress.commedscape.com Activation of the FP receptor is typically coupled to Gq-protein signaling, which leads to an increase in intracellular calcium concentrations and the activation of various downstream signaling cascades. dovepress.com In contrast, this compound selectively targets the EP2 receptor, which is coupled to Gs-protein signaling and leads to an increase in intracellular cAMP levels. eyewiki.orgnih.govnih.gov This difference in receptor coupling and the primary second messenger (cAMP for EP2 vs. calcium for FP) represents a fundamental distinction in their molecular mechanisms. This compound has demonstrated high affinity and agonistic activity towards the EP2 receptor, with no detectable effects on other prostaglandin receptors like EP1 or FP at therapeutic concentrations. drugbank.comdovepress.comeyewiki.org
The distinct signaling pathways activated by EP2 and FP receptors can lead to differing cellular responses. For instance, studies comparing this compound and PGF2α in the context of adipocyte differentiation have shown that while activated FP receptors initiate signaling through the phospholipase C/IP3R/Ca2+ pathway, EP2 receptor coupling with Gs leads to elevated cAMP concentrations, suggesting different downstream effects. nih.gov
A comparison of the binding affinities and agonistic activities of this compound is presented in the table below:
| Receptor Subtype | Binding Affinity (Ki) | Agonistic Activity (EC50) |
| EP2 | 3.6 nM drugbank.comdovepress.comeyewiki.org | 8.3 nM drugbank.comdovepress.comeyewiki.org |
| EP1 | No detectable effect drugbank.comeyewiki.org | No data available |
| FP | No detectable effect drugbank.comeyewiki.org | No data available |
Note: Data compiled from in vitro studies using human recombinant prostanoid receptors. dovepress.com
Implications for Aqueous Humor Outflow Pathways
The differing receptor targets and signaling pathways of this compound and PGF2α analogs have significant implications for their effects on aqueous humor outflow. Prostaglandin F2α analogs are understood to primarily increase aqueous humor drainage through the uveoscleral outflow pathway. patsnap.comdovepress.commedscape.com This is achieved through mechanisms that are thought to involve the remodeling of the extracellular matrix in the ciliary muscle, leading to increased flow through the uveoscleral space.
In contrast, this compound, by activating the EP2 receptor, is believed to increase aqueous humor outflow through a dual mechanism, enhancing drainage via both the conventional (trabecular meshwork) and uveoscleral outflow pathways. drugbank.compatsnap.comdovepress.comeyewiki.orgnih.govescrs.orgaao.orgresearchgate.netresearchgate.net The stimulation of EP2 receptors in the trabecular meshwork and ciliary muscle, leading to increased intracellular cAMP, is thought to promote relaxation of these tissues, thereby improving outflow facility through the trabecular pathway. drugbank.compatsnap.comeyewiki.orgnih.gov Studies in ocular hypertensive monkeys have provided data supporting this dual mechanism, showing that this compound increases both trabecular outflow facility and uveoscleral outflow. dovepress.comnih.govresearchgate.net
The distinct impact on outflow pathways is a key differentiator between this compound and traditional FP receptor agonists. patsnap.comdovepress.comescrs.orgmedscape.com
A summary of the proposed mechanisms for IOP reduction is presented in the table below:
| Compound Class | Primary Receptor Target | Main Outflow Pathway(s) Enhanced | Key Signaling Pathway(s) |
| This compound | EP2 receptor patsnap.comdovepress.comeyewiki.org | Trabecular and Uveoscleral dovepress.comeyewiki.orgnih.govresearchgate.net | Gs-protein, cAMP eyewiki.orgnih.gov |
| Prostaglandin F2α Analogs | FP receptor dovepress.commedscape.com | Primarily Uveoscleral patsnap.comdovepress.commedscape.com | Gq-protein, Ca2+ dovepress.comnih.gov |
Note: Based on current understanding of their mechanisms of action.
Preclinical Investigations of Omidenepag
In Vitro Studies on Ocular Cell Lines and Tissues
In vitro research has been conducted using cultured ocular cells and tissues to examine the direct effects of omidenepag. These studies provide insights into the cellular and molecular pathways affected by the compound.
Effects on Trabecular Meshwork Cells
Studies using human trabecular meshwork (HTM) cells have shown that this compound can influence their function. This compound has been observed to inhibit the expression of TGF-β2-induced mRNA, protein, and MLC-phosphorylation related to cytoskeletal and extracellular matrix (ECM) remodeling in HTM cells in a dose-dependent manner. nih.gov Furthermore, this compound isopropyl and ripasudil (B1663664) decreased the upregulation of COL1A1 and sXBP-1 in HTM cells treated with hydrogen peroxide (H2O2), which is used to induce oxidative stress and mimic aspects of open-angle glaucoma in vitro. tandfonline.com this compound treatment also led to a concentration-dependent decrease in the mRNA expression of several ECM-related genes, including FN1, COL1A1, COL1A2, COL12A1, and COL13A1, in HTM cells under 2D culture conditions. plos.org Under 3D culture conditions, COL12A1 and COL13A1 were also downregulated by this compound treatment. plos.org
Effects on Ciliary Body
The ciliary body, particularly the ciliary muscle, plays a role in aqueous humor outflow. EP2 receptors are present in the ciliary body. arvojournals.orgeyewiki.orgdovepress.com Activation of EP2 receptors by this compound stimulates an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through Gs-protein mediation and other signaling cascades in the ciliary body. eyewiki.orgdovepress.com This increase in cAMP can lead to increased relaxation of the ciliary muscle, contributing to enhanced aqueous humor outflow through the uveoscleral pathway. patsnap.com Studies using porcine ciliary muscle have shown that this compound at concentrations of 3-30 µM significantly inhibits carbachol-induced contraction. medchemexpress.commedchemexpress.com However, this effect was not significant at lower concentrations. nih.gov
Effects on Schlemm's Canal Endothelial Cells
Schlemm's canal endothelial (SCE) cells are crucial components of the conventional outflow pathway. Studies using monkey SCE cells have demonstrated that this compound can suppress TGF-β2-induced expression of barrier-related proteins and decrease the permeability of the SCE monolayer. nih.gov This modulation of SCE cell permeability is suggested to contribute to increased outflow facility through the conventional pathway. nih.govdovepress.com
Modulation of Extracellular Matrix Components
This compound's influence on the extracellular matrix (ECM) is a key aspect of its mechanism. In HTM cells, this compound has been shown to downregulate the mRNA expression of several ECM-related genes, including FN1, COL1A1, COL1A2, COL12A1, and COL13A1. plos.org Specifically, COL12A1 and COL13A1 were consistently downregulated under both 2D and 3D culture conditions. plos.org This reduction in ECM components is believed to contribute to a decrease in outflow resistance, thereby facilitating aqueous humor drainage. plos.org The activation of EP2 receptors can lead to the upregulation of matrix metalloproteinases (MMPs), which degrade the ECM in the ciliary body, creating spaces that allow aqueous humor to exit the eye. iu.edutandfonline.com
In Vivo Animal Models of Ocular Normotension and Hypertension
In vivo studies using various animal models have been conducted to evaluate the IOP-lowering efficacy of this compound isopropyl. These models include both ocular normotensive and hypertensive animals.
Intraocular Pressure Lowering Efficacy in Rabbits, Dogs, and Monkeys
This compound isopropyl (OMDI) has demonstrated significant IOP-lowering effects in ocular normotensive rabbits, dogs, and both ocular normotensive and hypertensive monkeys. arvojournals.orgarvojournals.org After topical administration, OMDI is converted to its active form, this compound (OMD), in the eye. arvojournals.orgeyewiki.orgwikipedia.orgnih.gov
In ocular normotensive monkeys, OMDI at concentrations of 0.0001%, 0.001%, and 0.01% showed significant and dose-dependent IOP-lowering effects. arvojournals.org Mean maximal IOP reductions of 2.4 ± 0.6, 7.6 ± 1.7, and 13.3 ± 1.2 mmHg were observed at these concentrations, respectively. arvojournals.org The IOP-lowering effects in monkeys were demonstrated by both single and repeated dosing, with the effective duration suggesting suitability for once-daily administration. arvojournals.orgarvojournals.org In ocular hypertensive monkeys, OMDI at 0.01% also significantly lowered IOP. arvojournals.orgarvojournals.org Studies in ocular hypertensive monkeys have shown that OMDI lowers IOP by increasing the outflow of aqueous humor from both the uveoscleral pathway (176% increase compared with vehicle) and the conventional outflow pathway (71% increase). nih.gov
In rabbits and dogs, OMDI also significantly lowered IOP. arvojournals.orgarvojournals.org In dogs, IOP decreased significantly for almost all measurement points after OMDI treatment. arvojournals.org
The IOP-lowering effects of OMDI in ocular normotensive monkeys were either equivalent to or greater than those of latanoprost (B1674536) (0.005%). mdpi.com A second dose of OMDI in monkeys further lowered IOP without inducing tachyphylaxis. mdpi.com
The following table summarizes some of the IOP reduction data observed in preclinical animal studies:
| Animal Model | Condition | OMDI Concentration | Mean Maximal IOP Reduction (mmHg) | Reference |
| Ocular Normotensive Monkey | Normotension | 0.0001% | 2.4 ± 0.6 | arvojournals.org |
| Ocular Normotensive Monkey | Normotension | 0.001% | 7.6 ± 1.7 | arvojournals.org |
| Ocular Normotensive Monkey | Normotension | 0.01% | 13.3 ± 1.2 | arvojournals.org |
| Ocular Hypertensive Monkey | Laser-induced OHT | 0.01% | Significant reduction | arvojournals.orgarvojournals.org |
| Rabbit | Normotension | 0.001%, 0.01%, 0.03% | Significant reduction | arvojournals.orgarvojournals.org |
| Dog | Normotension | 0.0006% | Significant reduction | arvojournals.orgarvojournals.org |
Studies in conscious ocular normotensive monkeys also demonstrated that the IOP-lowering effects of OMDI were enhanced when administered concomitantly with various other antiglaucoma agents, including beta-adrenergic antagonists, carbonic anhydrase inhibitors, Rho-associated coiled-coil containing protein kinase inhibitors, and alpha2-adrenergic agonists. researchgate.net
Dose-Response Relationship in Preclinical Settings
Preclinical studies in ocular normotensive monkeys have revealed a dose-dependent relationship for the IOP-lowering effects of this compound. arvojournals.orgarvojournals.org Significant reductions in IOP were observed at tested concentrations of 0.0001%, 0.001%, and 0.01% this compound isopropyl. arvojournals.orgarvojournals.org The mean maximal IOP reductions increased with higher concentrations. arvojournals.orgarvojournals.org
| Concentration of OMDI | Mean Maximal IOP Reduction (mmHg) | Preclinical Model |
| 0.0001% | 2.4 ± 0.6 | Ocular Normotensive Monkey |
| 0.001% | 7.6 ± 1.7 | Ocular Normotensive Monkey |
| 0.01% | 13.3 ± 1.2 | Ocular Normotensive Monkey |
Data derived from preclinical studies in ocular normotensive monkeys. arvojournals.orgarvojournals.org
Sustained Ocular Hypotensive Effects with Single and Repeated Dosing
Preclinical investigations have demonstrated that this compound isopropyl provides significant and sustained ocular hypotensive effects following both single and repeated administrations in animal models. arvojournals.orgarvojournals.orgnih.gov In dogs, repeated once-daily dosing for 28 days resulted in a significant and sustained decrease in IOP. arvojournals.org Studies in ocular normotensive monkeys also showed significant decreases in IOP lasting more than 24 hours, suggesting that once-daily dosing is sufficient for maintaining efficacy. arvojournals.orgarvojournals.org
Comparative Preclinical Studies with Existing Ocular Hypotensive Agents
Preclinical studies have compared the IOP-lowering efficacy of this compound isopropyl with existing ocular hypotensive agents, particularly latanoprost. In studies involving ocular normotensive and hypertensive monkeys, this compound isopropyl at concentrations ranging from 0.001% to 0.03% demonstrated efficacy in lowering IOP that was either equivalent to or greater than that of latanoprost 0.005%. mdpi.com Notably, latanoprost did not show appreciable IOP reduction in normotensive animals in these preclinical comparisons, unlike this compound isopropyl. mdpi.com
Preclinical Assessment of Potential for Ocular Inflammation and Adipogenesis Modulation
Preclinical evaluations of this compound have also focused on its potential to induce ocular inflammation and modulate adipogenesis, properties associated with some other classes of IOP-lowering medications.
Absence of Adipogenesis Inhibition
Unlike prostaglandin (B15479496) F2α analogues, this compound has been shown in preclinical studies not to inhibit adipogenesis. iu.edutandfonline.comnih.govnih.govresearchgate.nettandfonline.comresearchgate.net In vitro studies using mouse 3T3-L1 cells indicated that this compound has little or no effect on adipocyte differentiation and adipogenesis. nih.govresearchgate.net This characteristic differentiates this compound from FP receptor agonists and suggests a reduced potential for cosmetic side effects such as prostaglandin-associated periorbitopathy (PAP), which can involve periorbital fat loss. iu.edutandfonline.comnih.govresearchgate.net
Clinical Research and Therapeutic Efficacy of Omidenepag
Phase I Clinical Trials: Early Pharmacodynamic and Safety Assessments
Phase I clinical trials were conducted to investigate the pharmacokinetic properties, safety, and IOP-lowering effects of omidenepag isopropyl in a small number of healthy volunteers. nih.govsci-hub.se These early studies aimed to understand how the drug is absorbed, distributed, metabolized, and excreted in humans, as well as to identify any initial safety concerns and evaluate its basic pharmacodynamic effect on IOP. nih.govsci-hub.se
Phase II Clinical Trials: Dose-Finding and Efficacy Evaluation
Following Phase I, a series of Phase II dose-finding studies were conducted in patients with POAG or OHT to assess the efficacy and safety of this compound isopropyl across a range of concentrations and to determine the optimal dose for further development. nih.govtandfonline.comiu.edunih.govtandfonline.comscite.ai These were typically randomized, controlled, and masked multicenter trials. nih.govscite.ai
Concentration-Dependent Intraocular Pressure Reduction
Studies in Phase II revealed a concentration-dependent relationship in the IOP-lowering effects of this compound isopropyl. nih.govscite.aiarvojournals.org Concentrations ranging from 0.0003% to 0.002% demonstrated increasing IOP reductions with higher concentrations. nih.govscite.ai The 0.002% and 0.0025% concentrations of this compound isopropyl resulted in clinically relevant reductions in mean diurnal IOP from baseline, which were comparable to the reductions observed with latanoprost (B1674536) and superior to placebo. nih.govscite.ai Maximum IOP reductions were often observed relatively early in the treatment period, sometimes within the first week, and these effects were sustained over the duration of the Phase II studies, which ranged up to 3 months. nih.govscite.ai
Optimal Dose Identification for Clinical Development
Based on the balance of efficacy and tolerability observed in the dose-finding studies, the 0.002% concentration of this compound isopropyl administered once daily was identified as the optimal dose for advancement into Phase III clinical trials. nih.govtandfonline.comscite.ai A Phase II study specifically compared once-daily (QD) and twice-daily (BID) dosing of the 0.002% concentration over a 6-week period. tandfonline.comresearchgate.netarvojournals.org While both QD and BID dosing resulted in clinically significant IOP lowering from baseline, the differences in IOP reduction between the two frequencies were not statistically significant at various timepoints. tandfonline.comresearchgate.netarvojournals.org However, the incidence of adverse events was notably higher with twice-daily dosing, supporting the selection of once-daily administration as the preferred regimen for Phase III development due to a more favorable benefit-risk profile. tandfonline.comtandfonline.comarvojournals.orgaao.org
Phase III Clinical Trials: Comparative Efficacy and Non-Inferiority Studies
The Phase III clinical development program for this compound isopropyl included large-scale, randomized, controlled, multicenter studies designed to confirm the efficacy and evaluate the safety of the selected 0.002% once-daily dose compared to established first-line treatments like latanoprost and timolol (B1209231) in patients with POAG or OHT. nih.govtandfonline.comnih.govsanten.comtandfonline.comarvojournals.orgaao.orgnih.govnih.govresearchgate.netdrugbank.com A primary objective of these studies was often to demonstrate the non-inferiority of this compound isopropyl to the active comparators in reducing IOP. nih.govsanten.comarvojournals.org
Comparison with Latanoprost in Primary Open-Angle Glaucoma and Ocular Hypertension
Two key Phase III studies, the AYAME study conducted in Japanese subjects and the PEONY study conducted in Asian subjects, compared the efficacy of this compound isopropyl 0.002% once daily with latanoprost 0.005% once daily in patients with POAG or OHT. tandfonline.comtandfonline.comarvojournals.orgnih.govnih.govresearchgate.net
The AYAME study, a 4-week non-inferiority trial, randomized 190 Japanese subjects. tandfonline.comarvojournals.orgresearchgate.net At Week 4, the least-squares mean reduction in mean diurnal IOP from baseline with this compound isopropyl was non-inferior to that of latanoprost. tandfonline.comarvojournals.orgresearchgate.net Although the difference in the change from baseline in mean diurnal IOP numerically favored latanoprost, the 95% confidence interval met the prespecified non-inferiority criterion. tandfonline.comarvojournals.orgresearchgate.net
The PEONY study, a 3-month multinational trial in Asian subjects, also compared this compound isopropyl 0.002% QD with latanoprost 0.005% QD. tandfonline.comnih.govnih.gov With 185 subjects in each group, the mean diurnal IOP from baseline to month 3 was reduced by 7.1 mmHg (28.8%) with this compound isopropyl and 7.8 mmHg (31.3%) with latanoprost. tandfonline.comnih.gov The least-squares mean difference between the two groups indicated non-inferiority of this compound isopropyl to latanoprost. tandfonline.comnih.govnih.gov Mean IOP reductions at various timepoints throughout the day also demonstrated non-inferiority. tandfonline.comnih.govnih.gov
Table 1: Summary of Efficacy Findings from Phase III Studies Comparing this compound Isopropyl with Latanoprost
| Study | Population | Duration | Comparator | This compound Isopropyl IOP Reduction (mmHg) | Latanoprost IOP Reduction (mmHg) | Non-Inferiority Met? |
| AYAME | Japanese | 4 weeks | Latanoprost 0.005% QD | -5.93 (mean diurnal change at Week 4) researchgate.net | -6.56 (mean diurnal change at Week 4) researchgate.net | Yes tandfonline.comarvojournals.orgresearchgate.net |
| PEONY | Asian | 3 months | Latanoprost 0.005% QD | -7.1 (mean diurnal change at Month 3) tandfonline.comnih.gov | -7.8 (mean diurnal change at Month 3) tandfonline.comnih.gov | Yes tandfonline.comnih.govnih.gov |
Additionally, a study known as FUJI evaluated the efficacy of this compound isopropyl in Japanese patients who were non- or poor responders to latanoprost, demonstrating its potential benefit in this subgroup. nih.govtandfonline.com
Comparison with Timolol in Glaucoma and Ocular Hypertension
The SPECTRUM program included two pivotal Phase III studies, SPECTRUM 3 and SPECTRUM 4, conducted in the United States to assess the efficacy and safety of this compound isopropyl 0.002% once daily compared with timolol maleate (B1232345) 0.5% administered twice daily in patients with glaucoma or OHT. nih.govsanten.comdrugbank.com These were randomized, double-masked, active-controlled, non-inferiority studies. nih.govsanten.com
The primary objective of both SPECTRUM 3 and SPECTRUM 4 was to demonstrate the non-inferiority of once-daily this compound isopropyl to twice-daily timolol in reducing IOP after 3 months. nih.govsanten.com SPECTRUM 4 successfully achieved its primary objective, demonstrating the non-inferiority of this compound isopropyl to timolol. nih.gov SPECTRUM 3 was a longer-term trial, extending to 12 months, and the data suggested that the efficacy of this compound isopropyl was maintained over this longer period. nih.gov Across both studies, the IOP-lowering effect of this compound isopropyl remained consistent, while the efficacy of timolol varied. nih.gov
Table 2: Summary of Efficacy Findings from Phase III Studies Comparing this compound Isopropyl with Timolol
| Study | Population | Duration | Comparator | This compound Isopropyl IOP Reduction (mmHg) | Timolol IOP Reduction (mmHg) | Non-Inferiority Met? |
| SPECTRUM 4 | US | 3 months | Timolol 0.5% BID | -5.6 to -5.9 (range) nih.gov | -5.4 to -6.1 (range) nih.gov | Yes nih.gov |
| SPECTRUM 3 | US | 12 months | Timolol 0.5% BID | -5.3 to -5.7 (range) nih.gov | -6.4 to -7.0 (range) nih.gov | Yes (at 3 months) nih.gov |
Long-Term Efficacy in Extended Treatment Periods
Studies have investigated the sustained IOP-lowering effect of this compound over periods extending up to a year. In a 12-month, multicenter, open-label phase III study (RENGE), this compound isopropyl 0.002% administered once daily demonstrated sustained IOP reduction in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT). Significant reductions in mean diurnal IOP from baseline were observed at every visit over the 52 weeks of the study. researchgate.net For patients with baseline diurnal IOP between 16 and < 22 mmHg, the mean ± SE diurnal IOP reduction at Week 52 was -3.7 ± 0.3 mmHg. researchgate.net In patients with higher baseline IOP (≥ 22 to ≤ 34 mmHg), the mean ± SE diurnal IOP reduction at Week 52 was -5.6 ± 0.5 mmHg. researchgate.net
A retrospective analysis of real-world data in Japan involving 827 patients also provided insights into the efficacy of this compound isopropyl over 12 weeks. The study found a mean IOP reduction of -2.9 ± 3.2 mmHg at week 4 and -2.5 ± 2.9 mmHg at week 12 in the naive monotherapy group with a baseline IOP of 16.6 ± 4.2 mmHg. nih.gov Eyes with baseline IOP less than 16 mmHg also showed a significant reduction of -1.4 ± 2.0 mmHg at week 12. nih.gov
Efficacy in Specific Patient Populations
Clinical research has explored the efficacy of this compound in various patient subgroups, recognizing that glaucoma and OHT manifest differently and patient responses to treatment can vary.
Normal-Tension Glaucoma
This compound has shown efficacy in reducing IOP in patients with normal-tension glaucoma (NTG), a form of glaucoma where optic nerve damage occurs despite seemingly normal IOP levels. A retrospective study evaluated the short-term efficacy of this compound isopropyl 0.002% in 54 NTG patients over 3-4 months. tandfonline.comdovepress.com The study reported a significant decrease in IOP from a baseline of 15.7 ± 2.6 mmHg to 13.5 ± 2.3 mmHg after 1-2 months and 13.6 ± 2.4 mmHg after 3-4 months (p<0.0001). tandfonline.com Another study analyzing medical records for 62 eyes treated with this compound isopropyl for at least 6 months found that IOP significantly decreased from 13.4 ± 3.8 mmHg at baseline to 11.9 ± 3.0 mmHg, 11.7 ± 2.9 mmHg, and 12.2 ± 3.3 mmHg at 1, 3, and 6 months respectively (P<0.001). researchgate.net
| Study | Patient Population | Baseline IOP (mmHg) | Follow-up Period | IOP at Follow-up (mmHg) | IOP Reduction (mmHg) |
|---|---|---|---|---|---|
| Inoue et al. (2020) tandfonline.com | Normal-Tension Glaucoma | 15.7 ± 2.6 | 1-2 months | 13.5 ± 2.3 | 2.2 |
| 3-4 months | 13.6 ± 2.4 | 2.1 | |||
| ResearchGate (2024) researchgate.net | Normal-Tension Glaucoma | 13.4 ± 3.8 | 1 month | 11.9 ± 3.0 | 1.5 |
| 3 months | 11.7 ± 2.9 | 1.7 | |||
| 6 months | 12.2 ± 3.3 | 1.2 |
Latanoprost Low/Non-Responders
This compound has demonstrated effectiveness in patients who show an insufficient response to latanoprost, a commonly used prostaglandin (B15479496) analog. The FUJI study, a phase III open-label study, evaluated this compound isopropyl 0.002% in latanoprost non-/low-responders with primary open-angle glaucoma or ocular hypertension. sci-hub.searvojournals.org Subjects who had an IOP reduction of ≤15% after an 8-week run-in period with latanoprost were switched to this compound isopropyl. arvojournals.org After switching from latanoprost to this compound, the change from baseline in mean diurnal IOP at Week 4 was -2.99 mmHg (95% confidence interval -3.87, -2.11; P<0.0001). arvojournals.org This suggests that this compound can provide a clinically significant IOP reduction in this specific patient population. arvojournals.org
| Study | Patient Population | Baseline Mean Diurnal IOP (mmHg) (after Latanoprost) | Follow-up Period | Change from Baseline Mean Diurnal IOP (mmHg) |
|---|---|---|---|---|
| FUJI arvojournals.org | Latanoprost Non-/Low-Responders | 23.1 ± 2.8 | 4 weeks | -2.99 (95% CI -3.87, -2.11; P<0.0001) |
Primary Angle-Closure Glaucoma
Real-world data suggests that this compound isopropyl significantly reduced IOP not only in eyes with primary open-angle glaucoma but also in eyes with primary angle-closure glaucoma (PACG). nih.govresearchgate.net In a subgroup analysis based on diagnosis in a naive monotherapy group, the mean IOP reduction from baseline at week 4 in PACG patients was -1.7 ± 2.8 mmHg (P = 0.0360). nih.gov
Secondary Glaucoma
This compound has also shown potential efficacy in patients with secondary glaucoma. A multicenter retrospective study involving 827 patients found that this compound isopropyl had the potential to decrease IOP in secondary glaucoma patients. eyewiki.org In the subgroup analysis mentioned previously, the mean IOP reduction from baseline at week 4 in secondary glaucoma patients was -4.0 ± 6.6 mmHg (P = 0.0466). nih.gov
Combination Therapy with Other Ocular Hypotensive Agents
The efficacy of this compound in combination with other IOP-lowering medications has been explored. In the phase III RENGE study, a group of patients received this compound isopropyl 0.002% once daily concurrently with timolol 0.5% twice daily. researchgate.net Concomitant treatment resulted in increased efficacy compared to this compound monotherapy. researchgate.net The mean ± SE diurnal IOP reduction at Week 52 in the concomitant therapy group was -8.4 ± 0.6 mmHg. researchgate.net This suggests an additive IOP-lowering effect when this compound is used in combination with timolol. dovepress.comnih.gov
| Study | Treatment Regimen | Baseline Mean Diurnal IOP (mmHg) | Follow-up Period | Mean Diurnal IOP Reduction (mmHg) |
|---|---|---|---|---|
| RENGE researchgate.net | This compound Monotherapy (Baseline 16-<22 mmHg) | 18.7 | 52 weeks | -3.7 ± 0.3 |
| RENGE researchgate.net | This compound Monotherapy (Baseline 22-34 mmHg) | 24.1 | 52 weeks | -5.6 ± 0.5 |
| RENGE researchgate.net | This compound + Timolol | Not specified in snippet | 52 weeks | -8.4 ± 0.6 |
Synergistic Effects with Beta-Blockers (e.g., Timolol)
Clinical research has explored the potential for synergistic IOP-lowering effects when this compound is used concomitantly with other classes of ocular hypotensive medications, including beta-blockers such as timolol. Studies have indicated that the combination therapy of this compound isopropyl and timolol can result in additional IOP-lowering effects compared to monotherapy. dovepress.com
In a phase III clinical trial, the concomitant use of this compound isopropyl with beta-blockers was found to be safe and effective. aao.org Further basic research results have also confirmed the enhanced IOP-lowering effects observed with the combination of this compound and timolol. dovepress.com While the frequency of ocular inflammatory adverse reactions, including conjunctival hyperemia, was noted to be elevated in a clinical trial with concomitant administration of this compound isopropyl and timolol maleate, the combination demonstrates an enhanced therapeutic effect on IOP reduction. ndmctsgh.edu.tw
Data from clinical trials indicate that this compound isopropyl significantly decreased IOP over 52 weeks in various patient groups, including a concomitant-use-of-timolol group with a baseline diurnal IOP of 22 to 34 mmHg (p < 0.001%). dovepress.com
Real-World Data and Post-Marketing Observational Studies
Real-world data and post-marketing observational studies provide valuable insights into the effectiveness and safety of this compound isopropyl in broader patient populations and typical clinical settings. A Japanese mandatory postmarketing observational study confirmed the safety and efficacy of this compound isopropyl ophthalmic solution 0.002% in a real-world setting for treating elevated IOP in patients with glaucoma or ocular hypertension. aao.org This study, based on a review of medical records from 981 patients across Japan, reported significant IOP lowering effects. aao.org
In this observational study, patients experienced an average reduction in IOP from a baseline of 16.6 mmHg to 13.8 mmHg at seven months. aao.org The study is ongoing and aims to enroll a target of 3,900 patients, with a total observation period of 12 months. aao.orgnih.gov
A retrospective analysis of real-world data in Japan, involving 827 patients, further investigated the efficacy and safety of this compound isopropyl in various clinical settings. nih.govmims.com This study categorized participants into naïve monotherapy, switching monotherapy, and concomitant therapy groups. nih.gov The results showed that this compound isopropyl had an IOP-lowering effect across various types of glaucoma and therapeutic regimens. nih.gov In the naïve monotherapy group, the mean IOP decreased significantly from a baseline of 16.6 ± 4.2 mmHg to 13.9 ± 3.4 mmHg at 4 weeks and 14.0 ± 3.3 mmHg at 12 weeks (P < 0.0001 for both time points). nih.govmims.com Eyes with baseline IOP less than 16 mmHg also showed a significant reduction. nih.gov
The real-world data also indicated that while switching from most classes of medications to this compound isopropyl did not result in significant IOP changes, a further IOP reduction was observed when switching from beta-blockers to this compound isopropyl. nih.govmims.com Specifically, the mean change in IOP after switching from beta-blockers was –1.2 mmHg at week 4 (p=0.047) and –2.3 mmHg at week 12 (p=0.002). mims.com
An interim analysis of a large-scale, multicenter, non-interventional, prospective, observational post-marketing study in Japan evaluated the 12-month effectiveness of this compound isopropyl. nih.gov This interim analysis included data from 1862 patients. nih.gov The study demonstrated the effectiveness of this compound isopropyl as both monotherapy and in concomitant therapy in daily clinical settings, with a significant reduction in mean IOP at 12 months, showing a change of − 1.9 ± 2.9 mmHg from baseline (− 10.4 ± 16.5% reduction). nih.gov
Here is a summary of IOP reduction data from selected studies:
| Study Type | Patient Group | Baseline IOP (mmHg) | IOP at Timepoint (mmHg) | IOP Change (mmHg) | Timepoint |
| Post-Marketing Observational aao.org | Overall (Real-World) | 16.6 | 13.8 | -2.8 | 7 months |
| Real-World Retrospective nih.govmims.com | Naïve Monotherapy | 16.6 ± 4.2 | 13.9 ± 3.4 | -2.7 ± 3.2 | 4 weeks |
| Real-World Retrospective nih.govmims.com | Naïve Monotherapy | 16.6 ± 4.2 | 14.0 ± 3.3 | -2.6 ± 2.9 | 12 weeks |
| Real-World Retrospective mims.com | Switching from Beta-Blockers | Not specified | Not specified | -1.2 | 4 weeks |
| Real-World Retrospective mims.com | Switching from Beta-Blockers | Not specified | Not specified | -2.3 | 12 weeks |
| Post-Marketing Observational nih.gov | Overall (Interim Analysis) | 16.6 ± 4.5 | Not specified | -1.9 ± 2.9 | 12 months |
Systemic and Ocular Pharmacokinetics of Omidenepag
Prodrug Hydrolysis and Active Metabolite Formation
Omidenepag isopropyl is an ester prodrug that undergoes rapid hydrolysis to its biologically active metabolite, this compound, after topical ocular administration. fda.gov.twnih.gov This conversion primarily occurs in the eye. nih.govdrugs.com
Corneal Penetration and Esterase-Mediated Hydrolysis
The ophthalmic solution of this compound isopropyl is absorbed through the cornea. drugbank.comfda.gov During this corneal penetration, the prodrug is hydrolyzed into its active metabolite, this compound. nih.govdrugbank.comfda.govtandfonline.comeyewiki.orgsci-hub.senih.govijpsjournal.comnih.govresearchgate.net This hydrolysis is mediated by esterases, specifically carboxylesterase-1, present in the eye. nih.govdrugs.comdrugbank.comfda.govmims.com Studies in rabbits and monkeys have shown that this compound isopropyl rapidly permeates the cornea and is converted to this compound, which then distributes into the anterior ocular tissues. nih.govnih.gov In rabbits, this compound was the major metabolite detected in the cornea after topical administration of this compound isopropyl. nih.gov
This compound Isopropyl vs. This compound Activity Profiles
This compound is the pharmacologically active form and acts as a selective agonist of the prostaglandin (B15479496) E2 (EP2) receptor. fda.gov.twnih.govdrugbank.comtandfonline.comeyewiki.orgnih.govresearchgate.netmims.comarvojournals.orgdovepress.commedchemexpress.com It binds to the EP2 receptor with high affinity (Ki = 3.6 nM) and exhibits high agonistic activity (EC50 = 8.3 nM). drugbank.comtandfonline.comeyewiki.orgnih.govresearchgate.netarvojournals.orgdovepress.com In contrast, the prodrug, this compound isopropyl, shows weak or no affinity and agonistic activity towards prostanoid receptors, including EP1, EP2, and FP receptors. drugbank.comtandfonline.comresearchgate.netarvojournals.orgmedchemexpress.com This demonstrates that the hydrolysis to this compound is essential for its therapeutic effect.
Ocular Distribution and Concentrations
Following topical administration, this compound distributes into various ocular tissues. Studies in rabbits and monkeys using radiolabeled this compound isopropyl have provided insights into its ocular distribution. nih.govnih.gov
Aqueous Humor Concentration Profiles
After topical administration of this compound isopropyl, this compound is detected in the aqueous humor. arvojournals.org In rabbits, this compound was the only detectable form in the aqueous humor after administration of either this compound isopropyl or this compound, with any signal for this compound isopropyl being below the lower limit of quantification. arvojournals.org The maximum concentration (Cmax) of this compound measured in rabbit aqueous humor after administration of 0.1% this compound isopropyl was 108.0 ± 23.0 ng/mL, achieved at 2 hours. arvojournals.org In monkey eyes, high concentrations of radioactivity, primarily associated with this compound, were observed in the aqueous humor. nih.govnih.gov The Cmax of radioactivity in monkey aqueous humor was 22.1 ng eq/g at four hours after administration of 0.03% [14C]-omidenepag isopropyl. nih.gov
Data Table: Aqueous Humor Concentrations of this compound in Rabbits
| Time After Administration (hours) | This compound Concentration (ng/mL) (Mean ± SD) |
| 1 | Data not explicitly available in snippets for 1 hour, but detected. arvojournals.org |
| 2 | 108.0 ± 23.0 arvojournals.org |
| 4 | Data available in snippet, but specific value not extracted. arvojournals.org |
Note: The table above presents data explicitly found in the provided search snippets. The 1-hour and 4-hour values were detected but specific mean ± SD were not readily extractable from the text snippets provided for inclusion in the table.
Systemic Absorption and Plasma Concentration Kinetics
Systemic exposure to this compound following topical ocular administration is generally low. fda.gov.twdrugs.comfda.gov
Minimal Systemic Exposure Following Topical Ocular Administration
After once-daily ocular administration of this compound isopropyl eye drops in humans, this compound is rapidly absorbed into the systemic circulation. fda.gov.twdrugbank.comfda.govtandfonline.comdovepress.comiu.edu Maximum plasma concentration (Cmax) of this compound is typically reached within 10-15 minutes after instillation. fda.gov.twnih.govdrugbank.comfda.govtandfonline.commims.comdovepress.comiu.edu The plasma concentrations of this compound are generally low and are below the limit of quantification within a few hours after administration. fda.gov.twsci-hub.sedovepress.com The half-life of this compound in serum is approximately 30 minutes. fda.gov.twtandfonline.comsci-hub.sedovepress.comiu.edu Studies have shown no evidence of systemic accumulation of this compound after 7 days of dosing. fda.gov.twnih.govdrugbank.comfda.govtandfonline.comdovepress.comiu.edu Pharmacokinetic parameters of this compound were found to be similar between Japanese and Caucasian healthy subjects. drugbank.comdovepress.com
Data Table: Plasma Pharmacokinetic Parameters of this compound in Healthy Subjects (Following 0.0025% this compound Isopropyl Ocular Administration)
| Parameter | Japanese Subjects (Mean ± SD) | Caucasian Subjects (Mean ± SD) |
| Cmax (pg/mL) | 41.5 ± 20.1 drugbank.com | 27.2 ± 10.2 drugbank.com |
| AUC0-8h (h·pg/mL) | 26.1 ± 5.7 drugbank.com | 15.3 ± 4.7 drugbank.com |
| Tmax (minutes) | 10-15 fda.gov.twnih.govdrugbank.comfda.govmims.comiu.edu | 10-15 fda.gov.twnih.govdrugbank.comfda.govmims.comiu.edu |
| Half-life (minutes) | ~30 fda.gov.twtandfonline.comsci-hub.sedovepress.comiu.edu | ~30 fda.gov.twtandfonline.comsci-hub.sedovepress.comiu.edu |
Note: Tmax and Half-life values are consistent across multiple sources and are presented as approximate ranges or values.
Terminal Half-Life of Active Metabolite
The mean terminal half-life of this compound, the active metabolite, is approximately 30 minutes. tandfonline.comfda.gov.twdrugbank.compharmaoffer.comnih.gov Following once-daily dosing in both eyes for seven days, the terminal plasma elimination half-life of this compound ranged from 0.449 to 0.507 hours. fda.gov Plasma this compound concentrations were found to be below the limit of quantification (typically < 1.0 pg/mL) after 4 hours post-instillation in various studies. fda.gov.twnih.govarvojournals.org
Absence of Systemic Accumulation
Studies have indicated an absence of systemic accumulation of this compound following repeated ocular administration. tandfonline.comdrugbank.compharmaoffer.comnih.govdrugs.com Systemic exposure levels were observed to be similar between day 1 and day 7 of dosing. drugbank.compharmaoffer.com The pharmacokinetic parameters of this compound remained consistent after repeated ocular instillation of this compound isopropyl ophthalmic solution. fda.gov.tw
Metabolic Pathways and Enzymes
This compound isopropyl is metabolized to its active form, this compound, and this compound is subsequently metabolized further. fda.gov.tw
Role of Carboxylesterase-1 (CES1) in Prodrug Activation
This compound isopropyl is rapidly metabolized in the eye, primarily in the cornea, to its active moiety, this compound, by carboxylesterase-1 (CES1). nih.govdrugs.comhyphadiscovery.comkegg.jpkegg.jpblumberginstitute.org This hydrolysis is a crucial step in activating the prodrug upon ocular administration. pharmaoffer.comdrugs.com
Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolite Clearance
Following its activation, this compound is further metabolized, primarily in the liver, through various pathways including oxidation, N-dealkylation, glucuronidation, sulfate (B86663) conjugation, and taurine (B1682933) conjugation. drugbank.compharmaoffer.comdrugs.comhyphadiscovery.com Cytochrome P450 (CYP) enzymes play a role in this process, with CYP3A4 identified as an important enzyme in the liver metabolism of this compound. fda.gov.twdrugbank.compharmaoffer.comhyphadiscovery.com In vitro studies suggest that significant inhibition or induction of tested CYP450 isozymes is unlikely at clinically relevant concentrations of this compound. fda.gov.tw
Plasma Protein Binding
The plasma protein binding ratio of this compound in human plasma has been determined to be 97.8%. fda.gov.twdrugbank.compharmaoffer.com This binding is not dependent on the concentration of this compound in the plasma. fda.gov.tw
Pharmacokinetic Data Summary
| Parameter | Value (Mean ± SD) Japanese Subjects (Day 7) | Value (Mean ± SD) Caucasian Subjects (Day 7) | Source(s) |
| Terminal Half-Life (this compound) | Approximately 30 minutes | Approximately 30 minutes | tandfonline.comfda.gov.twdrugbank.compharmaoffer.comnih.gov |
| T1/2 (hours) (Day 7) | 0.49 ± 0.07 | 0.53 ± 0.09 | arvojournals.org |
| Cmax (pg/mL) (Day 7) | 37.53 ± 15.52 | 33.31 ± 11.81 | arvojournals.org |
| AUCinf (pg*h/mL) (Day 7) | 24.49 ± 6.43 | 20.02 ± 4.81 | arvojournals.org |
| Plasma Protein Binding | 97.8% | 97.8% | fda.gov.twdrugbank.compharmaoffer.com |
Note: Cmax and AUCinf values are from a study using 0.0025% this compound isopropyl ophthalmic solution. arvojournals.org
Adverse Event Profile and Safety Considerations
Ocular Adverse Events and their Incidence
Ocular adverse events are the most frequent reactions reported with omidenepag isopropyl treatment. nih.goveyewiki.orgdrugs.comrxlist.com The incidence of these events can vary between studies depending on the patient population, study duration, and methodology. dovepress.comnih.gov
<ğe_table>
| Ocular Adverse Event | Incidence Range Across Studies |
|---|---|
| Conjunctival Hyperemia | 5.6% to 24.5% |
| Corneal Thickening | 2.4% to 11.7% |
| Macular Edema (including CME) | 4.4% to 5.9% |
| Iritis | 0.8% to 4% |
| Eye Pain | 1.9% to 4.3% |
| Photophobia | 3.3% to 14.3% |
| Blurred Vision | 1.1% to 4% |
| Dry Eye | 1.9% to 4.9% |
| Punctate Keratitis | 2% to 5.2% |
| Ocular Hyperemia | 2.2% to 7.6% |
| Instillation Site Pain | 1.9% to 3% |
| Eye Irritation | 1% to 1.6% |
| Visual Impairment | 1% |
| Anterior Chamber Cells | 1.4% |
| Conjunctival Irritation | 1.6% |
| Corneal Deposits | 1.6% |
| Eyelash Changes (length, thickness, number) | Frequency not reported |
| Iris Pigmentation | Frequency not reported |
Note: Incidence ranges are derived from various clinical trials and real-world data nih.govdovepress.comnih.goveyewiki.orgdrugs.comrxlist.comnih.govtandfonline.comtandfonline.comdrugs.comdovepress.combmj.com. Specific study designs and patient populations may influence reported frequencies.
Conjunctival Hyperemia: Incidence and Time Course
Conjunctival hyperemia is the most frequently reported ocular adverse event associated with this compound isopropyl. nih.govdovepress.comeyewiki.orgdrugs.comrxlist.com Incidence rates have been reported to range from 5.6% to 24.5% in different studies. dovepress.comeyewiki.orgnih.govtandfonline.comtandfonline.comdovepress.com In some studies, the incidence was higher compared to latanoprost (B1674536). eyewiki.orgdovepress.com Hyperemia is generally described as mild and reversible. tandfonline.com In one study, conjunctival hyperemia occurred in 3 patients (5.6%) and eye pain in 1 patient (1.9%), with adverse reactions evaluated at 1–2 months and 3–4 months after administration, suggesting occurrence relatively early in the treatment course. tandfonline.com Another study reported conjunctival hyperemia occurring in 10 patients who discontinued (B1498344) treatment, with a median time until failure of 31.5 days. bmj.com
Macular Edema, Including Cystoid Macular Edema: Risk Factors (Aphakic/Pseudophakic Status)
Macular edema (ME), including cystoid macular edema (CME), has been reported in clinical trials of this compound isopropyl. dovepress.comeyewiki.orgtandfonline.comdrugs.comrxlist.compharmacytimes.com The incidence of ME/CME has been reported around 4.4% to 5.9% in some studies. dovepress.comtandfonline.com A significant risk factor for the development of macular edema, including CME, with this compound isopropyl is aphakic or pseudophakic status. eyewiki.orgtandfonline.comrxlist.compharmacytimes.comnih.govaao.orgmayoclinic.org Caution is advised when using this compound isopropyl in patients who are aphakic, pseudophakic, or have other known risk factors for macular edema. eyewiki.orgrxlist.commayoclinic.orgdrugs.com In the RENGE study, all cases of this compound isopropyl-related ME/CME occurred in eyes with an intraocular lens (pseudophakic eyes). nih.gov
Ocular Inflammation (Iritis, Uveitis)
Ocular inflammation, including iritis and uveitis, has been reported in patients using this compound isopropyl. eyewiki.orgdrugs.comrxlist.compharmacytimes.comnih.gov The incidence of iritis has been reported to be around 0.8% to 4%. dovepress.comdovepress.com One study reported uveitis in 0.4% of patients. researchgate.net Cases of ocular inflammation have been reported in clinical trials. eyewiki.orgdrugs.com It may be prudent to consider this risk in patients with pre-existing ocular inflammatory conditions or risk factors for iritis or uveitis. eyewiki.orgrxlist.commayoclinic.orgdrugs.com One patient in a study developed mild anterior chamber inflammation (uveitis) which resolved after discontinuing this compound isopropyl and receiving treatment. dovepress.com Another patient experienced mild iritis that resolved without treatment after discontinuing the medication. dovepress.com
Corneal Thickening
Corneal thickening has been observed as an adverse event in patients treated with this compound isopropyl. dovepress.comtandfonline.comnih.govmims.comfda.gov.tw Incidence rates have ranged from 2.4% to 11.7%. dovepress.comeyewiki.orgnih.govtandfonline.com The higher rates of corneal thickening observed in some studies were considered potentially clinically important. tandfonline.com Corneal thickening could be a concern for individuals with thinner corneas, such as those who have undergone LASIK, as it may potentially lead to decreased visual acuity. nih.gov
Eye Pain, Eye Irritation, Blurred Vision, Photophobia, Dry Eyes, Punctate Keratitis
Several other common ocular adverse events have been reported with the use of this compound isopropyl. These include eye pain, eye irritation, blurred vision, photophobia, dry eyes, and punctate keratitis. nih.goveyewiki.orgdrugs.comrxlist.comdrugs.comdrugs.commims.com
Eye pain has been reported with incidences ranging from 1.9% to 4.3%. eyewiki.orgrxlist.comtandfonline.comtandfonline.com
Eye irritation incidence has been reported at 1% to 1.6%. rxlist.commims.com
Blurred vision has been reported with incidences between 1.1% and 4%. nih.govnih.goveyewiki.orgdrugs.comrxlist.combmj.commims.com
Photophobia has been reported with incidences from 3.3% to 14.3%. nih.govdovepress.comeyewiki.orgdrugs.comrxlist.comnih.govmims.com
Dry eye incidence has been reported between 1.9% and 4.9%. nih.goveyewiki.orgdrugs.comrxlist.comdovepress.commims.com
Punctate keratitis has been reported with incidences from 2% to 5.2%. nih.goveyewiki.orgdrugs.comrxlist.commims.com
These symptoms are generally among the more common adverse reactions observed in clinical trials. nih.govdrugs.comrxlist.com
Non-Ocular Adverse Events
Compound Names and PubChem CIDs
Headache
Headache is listed as one of the reported adverse reactions associated with this compound isopropyl. eyewiki.orgdrugs.comrxlist.comrxlist.commims.com In a pooled analysis, headache was reported as one of the most common adverse reactions with an incidence of ≥1%. drugs.comrxlist.com Systemic side effects, though rare, can include headaches. patsnap.com
Differential Safety Profile Compared to Prostaglandin (B15479496) F2α Analogs
This compound demonstrates a safety profile that differs from prostaglandin F2α analogs, particularly concerning periocular cosmetic changes. dovepress.comnih.govescrs.orgtandfonline.com Unlike prostaglandin analogs that work on the FP receptor, this compound, a non-prostaglandin selective EP2 receptor agonist, has not been consistently associated with the full spectrum of prostaglandin-associated periorbitopathy (PAP). eyewiki.orgdovepress.comescrs.org
Absence of Prostaglandin-Associated Periorbitopathy (PAP) and Related Cosmetic Changes (e.g., Eyelash Changes, Iris Pigmentation, Deepening of Upper Eyelid Sulcus, Periorbital Skin Hyperpigmentation, Periorbital Fat Loss, Ptosis, Enophthalmos)
A key differentiator in the safety profile of this compound compared to prostaglandin F2α analogs is its reduced association with prostaglandin-associated periorbitopathy (PAP) and related cosmetic alterations. eyewiki.orgdovepress.comescrs.orgtandfonline.com PAP is a recognized constellation of clinical and cosmetic changes frequently associated with the long-term use of prostaglandin analogs. tandfonline.com These changes can include hyperpigmentation of the iris and skin around the eyelids, eyelash growth (increased length, thickness, and number), deepening of the upper eyelid sulcus (DUES), periorbital fat loss, ptosis (drooping eyelid), and enophthalmos (recession of the eyeball into the orbit). dovepress.comtandfonline.comtandfonline.comiu.edu
Clinical trials and studies have indicated that this compound isopropyl is associated with little to no PAP side effects, such as eyelid pigmentation, eyelash growth, or deepening of the upper eyelid sulcus, when compared to FP receptor agonists like latanoprost. eyewiki.org In a comparative study, the frequencies of eyelid pigmentation, eyelash growth, and DUES were significantly lower in the this compound group compared to the tafluprost (B1681877) group, with rates of 0.0%, 0.0%, and 2.0% respectively for this compound. researchgate.net
While this compound is generally not associated with the extensive cosmetic changes seen with prostaglandin analogs, some reports mention the potential for eyelash changes (increased length, thickness, and number) and pigmentation changes around the treated eye, including darkening of the eyelid and iris, with long-term use. patsnap.comdrugs.comrxlist.com Eyelash changes are usually reversible upon discontinuation, but iris pigmentation is likely to be permanent. eyewiki.orgpatsnap.comdrugs.comdrugs.com
The absence of significant PAP with this compound is attributed to its selective agonism of the EP2 receptor and lack of measurable effect on the FP receptor, which is implicated in these specific adverse events. dovepress.comescrs.orgtandfonline.com Preclinical studies suggest that this compound has minimal to no effect on adipocyte differentiation, adipogenesis, and eyelash growth, which are processes related to PAP. dovepress.com
Long-Term Safety Assessments
Long-term safety assessments of this compound isopropyl have been conducted in clinical trials. Studies extending up to 52 weeks have evaluated the safety profile over a longer duration. dovepress.comhsa.gov.sg The long-term adverse event profile has generally been consistent with that observed in short-term studies. hsa.gov.sg
In a phase 3 study evaluating long-term IOP reduction with this compound in Japanese patients, adverse events were observed, including conjunctival hyperemia and macular edema, particularly in pseudophakic eyes. tandfonline.comiu.edu A post-marketing observational study in Japan is ongoing to further evaluate the long-term safety and efficacy of this compound isopropyl in real-world clinical practice. fda.gov While this study reported a serious adverse reaction of increased IOP in one patient, no new significant safety information or signals have been identified thus far. fda.gov
Studies assessing the long-term use in specific patient populations, such as those with normal-tension glaucoma, have also reported satisfactory safety profiles over periods up to 3 years, with conjunctival hyperemia being a notable adverse reaction. researchgate.net
Contraindications and Precautions
While the search results did not explicitly list absolute contraindications for this compound isopropyl in all sources, certain precautions and situations warrant careful consideration for its use. Some sources indicate no contraindications fda.gov, while others mention specific conditions.
This compound should be used with caution in patients with active ocular inflammation, such as iritis or uveitis, as it may worsen these conditions. rxlist.commims.comfda.govmayoclinic.org
There is an increased risk of macular edema, including cystoid macular edema (CME), in aphakic patients (those without a lens in the eye) or pseudophakic patients (those with an artificial lens implant), particularly those with a torn artificial lens or other known risk factors for macular edema. eyewiki.orghsa.gov.sgrxlist.commims.commayoclinic.orgdrugs.com Therefore, this compound should be used with caution in these individuals. rxlist.commayoclinic.org Macular edema has been reported in clinical trials, and in some cases, it was accompanied by a reduction in visual acuity. eyewiki.orghsa.gov.sg
Concomitant use with tafluprost eye drops has been mentioned as a contraindication in some contexts, potentially due to an increased risk of moderate to severe photophobia and ocular inflammation. dovepress.commims.com
Patients should be advised to avoid touching the tip of the bottle to the eye or any surface to prevent contamination of the solution, which could lead to serious eye damage and potential vision loss. rxlist.comdrugs.commayoclinic.org
Patients should inform their healthcare provider if they develop any new ocular conditions, such as trauma, infection, or inflammation, or experience a sudden decrease in visual acuity. drugs.com
If blurred vision or light sensitivity occurs after using this compound isopropyl, patients should avoid driving or operating machinery until these symptoms resolve. rxlist.commayoclinic.orgsaintlukeskc.org
The safety and efficacy of this compound isopropyl have not been established in the pediatric population. mayoclinic.orgdrugs.com While studies to date have not shown geriatrics-specific problems limiting its use in the elderly, appropriate studies are still being performed. mayoclinic.orgdrugs.com
Future Directions and Research Perspectives
Investigation of Omidenepag in Other Ocular Conditions
While this compound is currently indicated for primary open-angle glaucoma and ocular hypertension, future research may explore its potential therapeutic applications in other ocular conditions characterized by elevated IOP or impaired aqueous humor dynamics. The selective targeting of EP2 receptors and its dual mechanism of increasing both trabecular and uveoscleral outflow suggest potential benefits in conditions beyond its current indications. Research institutions globally are engaged in clinical studies to understand the full potential and application of this drug beyond its current indications patsnap.com. The ongoing research aims to expand its usage and ensure a broader patient population can benefit from its unique mechanism patsnap.com.
Elucidation of Residual Unclarified Mechanisms of Action
Although the primary mechanism of this compound involves the activation of EP2 receptors leading to increased aqueous humor outflow, the exact details of this process are still being elucidated mims.comdrugbank.compatsnap.com. Future research will likely focus on further clarifying the downstream signaling pathways activated by EP2 receptor stimulation in ocular tissues, such as the ciliary body and trabecular meshwork eyewiki.orgnih.gov. Studies using human trabecular meshwork cells, monkey Schlemm's canal endothelial cells, and porcine ciliary muscle have shown that this compound's IOP-lowering effect through the conventional outflow pathway involves increasing outflow facilities by modulating trabecular meshwork cell fibrosis and Schlemm's canal endothelial cell permeability nih.gov. Continued investigation into these cellular and molecular events could provide a more comprehensive understanding of how this compound enhances aqueous outflow and potentially identify other therapeutic targets or synergistic pathways.
Development of this compound Analogs and Derivatives
The success of this compound as a selective EP2 receptor agonist may stimulate the development of novel analogs and derivatives with potentially improved pharmacokinetic profiles, enhanced efficacy, or reduced side effects. Research in this area could involve structural modifications to the this compound molecule to optimize its binding affinity and selectivity for the EP2 receptor or to alter its metabolic rate and distribution within the eye. Various selective E-prostanoid subtype 2 (EP2) agonists, including taprenepag (B515594) isopropyl and aganepag (B1666637) isopropyl, are currently under investigation, highlighting the ongoing interest in this class of compounds eyewiki.orgnih.gov.
Pharmacogenomic Studies and Personalized Medicine Approaches
Pharmacogenomic studies are crucial for understanding how genetic variations among individuals may influence their response to this compound therapy mdpi.comnih.govnih.gov. Future research could investigate genetic polymorphisms in EP2 receptors, enzymes involved in this compound metabolism (such as carboxylesterase-1 and CYP3A4), or proteins within the aqueous humor outflow pathways that might affect drug efficacy or susceptibility to adverse effects drugbank.comresearchgate.net. Integrating pharmacogenomic data with clinical outcomes could pave the way for personalized medicine approaches, allowing clinicians to predict individual patient responses to this compound and tailor treatment strategies for optimal efficacy and safety mdpi.comnih.gov.
Long-Term Real-World Effectiveness and Safety Surveillance
While clinical trials have demonstrated the efficacy and safety of this compound over the short to medium term, long-term real-world effectiveness and safety surveillance are critical tandfonline.comaao.orgfda.gov. Postmarketing observational studies, such as the mandatory study conducted in Japan, are vital for gathering data on the drug's performance in a broader patient population with diverse characteristics and comorbidities aao.org. These studies can help identify rare adverse events, assess the durability of IOP lowering over extended periods, and evaluate the drug's effectiveness in various clinical scenarios, including its use in combination with other IOP-lowering medications tandfonline.comfda.gov. Further long-term observation is needed to determine whether this compound isopropyl can be used as the first-line treatment in patients with glaucoma bmj.com.
Q & A
Q. What is the molecular mechanism of action of omidenepag, and how does it compare to prostaglandin analogs in intraocular pressure (IOP) reduction?
this compound is a selective prostaglandin EP2 receptor agonist that lowers IOP by enhancing uveoscleral outflow. Unlike prostaglandin analogs (e.g., tafluprost), which primarily activate the FP receptor, this compound avoids side effects like eyelash hypertrichosis and periocular pigmentation due to its receptor specificity . Methodologically, comparative studies should measure IOP reduction efficacy (e.g., via Goldmann applanation tonometry) and adverse event rates using standardized grading scales (e.g., slit-lamp examinations for conjunctival hyperemia) .
Q. What are the primary efficacy metrics used to evaluate this compound in clinical trials?
Key metrics include:
- IOP reduction (%) from baseline at specified intervals (e.g., 4, 12, 24 weeks).
- Persistence rates (e.g., median time to discontinuation, 12-month adherence rates).
- Adverse event frequency (e.g., conjunctival hyperemia, eyelash changes). Statistical methods like Kaplan-Meier survival analysis are recommended to assess persistence, while ANOVA or mixed-effects models account for repeated measures in IOP data .
Q. How are adverse reactions to this compound systematically categorized and reported in research?
Adverse reactions are classified using standardized criteria (e.g., MedDRA terminology) and quantified via patient questionnaires and clinician assessments. For example, eyelash bristles and eyelid pigmentation are graded on a 4-point scale (none to severe). Open-ended survey questions can capture subjective symptoms (e.g., "Describe any eye discomfort") to supplement quantitative data .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s long-term efficacy data across studies?
Conflicting results (e.g., variable 12-month persistence rates) may arise from differences in study design (prospective vs. retrospective), patient demographics (e.g., age, baseline IOP), or co-administered therapies. To resolve contradictions:
Q. What experimental design considerations are critical for head-to-head trials comparing this compound and prostaglandin analogs?
Key elements include:
- Randomization and blinding : Double-masked designs minimize bias in adverse event reporting.
- Sample size calculation : Power analysis based on non-inferiority margins (e.g., ΔIOP ≤1.5 mmHg).
- Control of variables : Standardize measurement times (e.g., 9 AM–11 AM IOP readings) and exclude patients with prior prostaglandin use to avoid carryover effects .
- Data validation : Include attention-check questions in patient surveys to detect fraudulent or inattentive responses .
Q. How can researchers optimize this compound’s pharmacokinetic profiling in animal models?
- Use microdialysis techniques to measure aqueous humor drug concentrations in real time.
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific exposure.
- Validate results against high-performance liquid chromatography (HPLC) data for accuracy .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships?
- Non-linear regression (e.g., Emax models) to estimate EC50 values.
- Bayesian hierarchical models for sparse or unbalanced longitudinal data.
- Sensitivity analyses to assess robustness against missing data (e.g., multiple imputation) .
Q. How should researchers handle conflicting data on this compound’s safety profile?
- Perform post hoc analyses of adverse event clusters (e.g., logistic regression for risk factors like age or comorbidities).
- Use latent class analysis to identify subgroups with distinct safety profiles.
- Cross-reference electronic health records with patient-reported outcomes to validate findings .
Tables for Key Findings
Table 1: Adverse Reaction Frequencies in this compound vs. Tafluprost (N=40 per group)
| Adverse Reaction | This compound (%) | Tafluprost (%) | P-value |
|---|---|---|---|
| Eyelid pigmentation | 0.0 | 2.5 | >0.05 |
| Eyelash bristles | 0.0 | 27.5 | <0.01 |
| Deepening of upper eyelid sulcus (DUES) | 2.5 | 12.5 | >0.05 |
| Source: Inoue et al. (2021) |
Table 2: this compound Persistence Rates Over Time (N=233)
| Timepoint | Persistence Rate (%) | Median Time to Discontinuation (days) |
|---|---|---|
| 3 months | 85 | 45 |
| 6 months | 80 | - |
| 12 months | 70 | - |
| Source: Adapted from Evaluation of Early Medication Persistence (2021) |
Methodological Recommendations
- Reproducibility : Document experimental protocols in line with the Beilstein Journal’s guidelines, including reagent sources (e.g., CAS numbers) and instrument calibration details .
- Data integrity : Use blockchain-based platforms for immutable data logging in multi-center trials .
- Ethical reporting : Disclose conflicts of interest and adhere to IUPAC’s Good Research Practice principles, such as limiting behavior measurements for model validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
